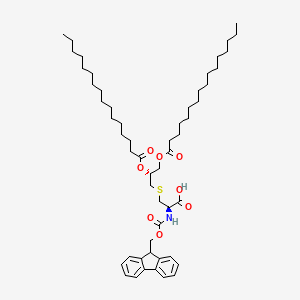
2-(3-Methylphenyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-Methylphenyl)pyridin-3-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound suggests that it has a pyridine ring with an amine group at the third position and a methylphenyl group at the second position. This structure is related to various compounds studied for their coordination chemistry, phase behavior, and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step chemical reactions, including the formation of ligands and complexation with metals. For instance, the synthesis of the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its complexation with ZnCl2 has been reported, which involves primary cation and secondary anion coordination via hydrogen bonding . Similarly, the synthesis of diphenylphosphino(phenyl pyridin-2-yl methylene)amine and its palladium(II) complexes has been achieved through a 'one-pot' procedure, indicating the potential for straightforward synthetic routes for related compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, has been elucidated, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar . This suggests that the molecular structure of "2-(3-Methylphenyl)pyridin-3-amine" could also be characterized by similar planarity and coplanarity in its rings.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including coordination with metal ions, redox reactions, and reactivity with oxidizing agents. The copper(II) complexes of tris[(pyridin-2-yl)methyl]amine ligands with phenyl substituents have been studied for their reactivity with H2O2, demonstrating different reactivities based on the substituent effects . This indicates that "2-(3-Methylphenyl)pyridin-3-amine" may also exhibit unique reactivity patterns depending on its chemical environment and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For instance, the phase behavior and fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been studied, showing supercooling behavior and aggregation-induced emission . The non-linear optical properties of derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine have also been investigated, revealing the impact of small structural changes on these properties . These studies suggest that "2-(3-Methylphenyl)pyridin-3-amine" could also possess interesting optical and phase behavior properties that could be explored further.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed CN Coupling Reactions
2-(3-Methylphenyl)pyridin-3-amine is effectively utilized in palladium-catalyzed C-N coupling reactions. A study demonstrates the high efficiency of this method in yielding various aryl halides with anilines, N-heterocyclic aromatic amines, and cyclic secondary amines. Notably, the use of 2,6-bis(diphenylphosphino)pyridine as a ligand significantly enhances the reaction, producing yields up to 98% with low Pd(OAc)₂ loading (Nadri, Rafiee, Jamali, & Joshaghani, 2014).
Synthesis of Copper(I) Complexes
2-(3-Methylphenyl)pyridin-3-amine plays a role in synthesizing copper(I) complexes. Research involving the synthesis and characterization of various ligands and their corresponding copper(I) complexes highlights the compound's utility. These complexes exhibit interesting properties such as quasireversible redox behavior (Dehghanpour, Bouslimani, Welter, & Mojahed, 2007).
Molecular Reorganizations in Scorpiand-like Ligands
The compound is crucial in studying molecular reorganizations in scorpiand-like ligands. The synthesis of two new ligands, L1 and L2, featuring pyridine spacers, provides insights into the thermodynamic and kinetic properties of these ligands and their complexes with Cu(2+) ions. This research contributes significantly to understanding the chemistry of scorpiand ligands (Blasco et al., 2010).
Ionic Liquid Synthesis of Pyridine Derivatives
The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using 2-(3-Methylphenyl)pyridin-3-amine in ionic liquids is another significant application. This process is notable for its environmental friendliness and high yields, offering a greener and more efficient method for producing these derivatives (Shi, Zhou, & Liu, 2010).
Synthesis of Non-Linear Optical Materials
The compound is also integral in synthesizing non-linear optical materials. A study exploring the effects of small structural changes to 5-nitro-N-(1-phenylethyl)pyridin-2-amine demonstrates how the introduction of a methyl group in specific positions can influence the material's optical properties (Langley et al., 2001).
Propiedades
IUPAC Name |
2-(3-methylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVXLKXZKMMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300675 |
Source


|
| Record name | 2-(3-Methylphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)pyridin-3-amine | |
CAS RN |
886508-69-6 |
Source


|
| Record name | 2-(3-Methylphenyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)






